![molecular formula C8H13N B1521885 (2R)-bicyclo[2.2.1]hept-5-en-2-ylméthanamine CAS No. 1212471-17-4](/img/structure/B1521885.png)
(2R)-bicyclo[2.2.1]hept-5-en-2-ylméthanamine
Vue d'ensemble
Description
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: is a bicyclic organic compound featuring a bicyclo[221]heptane ring system with an amine group attached to the second carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine typically begins with bicyclo[2.2.1]hept-5-en-2-one as the starting material.
Reduction Process: The ketone group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques or chiral catalysts may be employed.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Applications De Recherche Scientifique
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: has diverse applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate in the construction of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in drug discovery and development.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Analyse Des Réactions Chimiques
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form bicyclo[2.2.1]hept-5-en-2-one using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) .
Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane derivatives using LiAlH4 or NaBH4 .
Substitution Reactions: The amine group can undergo substitution reactions with alkyl halides to form alkylated derivatives .
Common Reagents and Conditions:
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, ether solvent, 0°C to room temperature.
Substitution: Alkyl halides, polar aprotic solvents, room temperature.
Major Products Formed:
Oxidation: Bicyclo[2.2.1]hept-5-en-2-one.
Reduction: Bicyclo[2.2.1]heptane derivatives.
Substitution: Alkylated derivatives.
Mécanisme D'action
The mechanism by which (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as a ligand for receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: is compared with similar compounds to highlight its uniqueness:
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine: Similar structure but with an additional ethyl group.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a ketone group instead of an amine group.
(1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives: Contains a cyano group and an acetate moiety.
These compounds differ in their functional groups and potential applications, making (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine unique in its properties and uses.
Propriétés
IUPAC Name |
[(2R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6?,7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-RRQHEKLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2CC1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



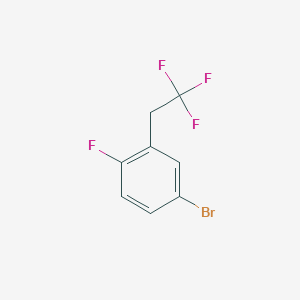

![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
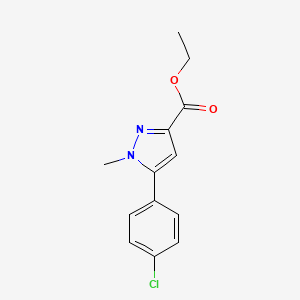
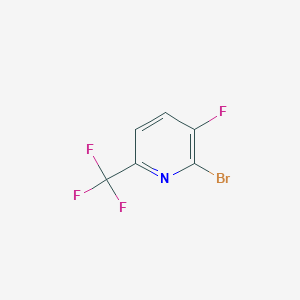
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
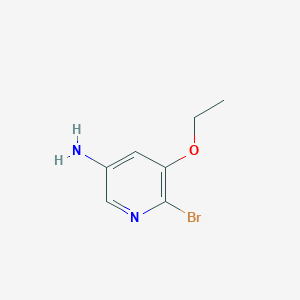
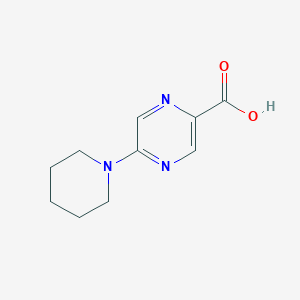

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
